molecular formula C12H16O2 B8812235 1-(4-Methoxyphenyl)pentan-3-one CAS No. 5440-80-2

1-(4-Methoxyphenyl)pentan-3-one

Cat. No.: B8812235
CAS No.: 5440-80-2
M. Wt: 192.25 g/mol
InChI Key: WPUNQPSBPCNUGM-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)pentan-3-one is a ketone derivative featuring a pentan-3-one backbone substituted with a 4-methoxyphenyl group at the first carbon. This compound is synthesized via catalytic asymmetric reductive acyl cross-coupling, yielding enantiomerically enriched products. For instance, (R)-1,4-bis(4-methoxyphenyl)pentan-3-one (3e) is produced with a 56% yield and 86% enantiomeric excess (ee) using (R,R)-L1 as a chiral ligand . The para-methoxy substituent contributes to electronic effects, enhancing reactivity in asymmetric synthesis. The compound is typically isolated as a clear oil, characterized by NMR and chiral SFC .

Properties

CAS No.

5440-80-2

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(4-methoxyphenyl)pentan-3-one

InChI

InChI=1S/C12H16O2/c1-3-11(13)7-4-10-5-8-12(14-2)9-6-10/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

WPUNQPSBPCNUGM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent position (para vs. meta) and functional groups (e.g., methoxy, chloro, trifluoromethyl). These variations influence physicochemical properties, reactivity, and applications:

Positional Isomerism
  • 1-(3-Methoxyphenyl)pentan-3-one : The meta-methoxy substituent reduces electronic conjugation compared to the para isomer. Synthesized in 72% yield as a colorless oil, it serves as a precursor in organic transformations .
Substituent Type
  • 1-(3-Chlorophenyl)pentan-3-one : The meta-chloro group enhances electronegativity, yielding a white solid (78% yield) with distinct crystallinity due to halogen interactions .
  • 1-(3-(Trifluoromethyl)phenyl)pentan-3-one : The CF₃ group introduces strong electron-withdrawing effects and lipophilicity, validated by ¹⁹F NMR .
Positional Isomerism in Ketone Backbone

Physical Properties

Compound Name Substituent Yield (%) Physical State Key Data Reference
1-(4-Methoxyphenyl)pentan-3-one Para-methoxy 56 Clear oil 86% ee, asymmetric synthesis
1-(3-Methoxyphenyl)pentan-3-one Meta-methoxy 72 Colorless oil NMR-confirmed structure
1-(3-Chlorophenyl)pentan-3-one Meta-chloro 78 White solid Halogen-mediated crystallinity
1-(3,5-Dimethoxyphenyl)pentan-3-one 3,5-Dimethoxy 64 Colorless oil Enhanced steric hindrance

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